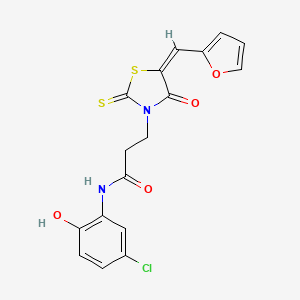

(E)-N-(5-chloro-2-hydroxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4S2/c18-10-3-4-13(21)12(8-10)19-15(22)5-6-20-16(23)14(26-17(20)25)9-11-2-1-7-24-11/h1-4,7-9,21H,5-6H2,(H,19,22)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOVEQMTIPDMOL-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(5-chloro-2-hydroxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be described using the following details:

- Molecular Formula: C₁₅H₁₃ClN₂O₃S

- SMILES Notation:

C1=CC(=C(C=C1Cl)C(=O)NCC(C(=O)N)C(=S)NCC=C(C=C(C=C2)C=C(C=C2)C(=O)N)

This structure incorporates a furan ring and thiazolidinone moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 32 mg/ml . The presence of the furan and thiazolidinone rings in the structure enhances this activity.

Anticancer Properties

Several studies have indicated that compounds containing thiazolidinone structures can inhibit cancer cell proliferation. For example, a related study found that thiazolidinone derivatives exhibited IC₅₀ values ranging from 7.0 to 20.3 µM against different human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) . The compound's ability to modulate microtubule dynamics may contribute to its anticancer efficacy.

Antidiabetic Effects

Thiazolidinones are also recognized for their antidiabetic potential. They act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation. Compounds similar to the target have shown promising results in lowering blood glucose levels in diabetic models .

The biological activity of (E)-N-(5-chloro-2-hydroxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide may involve several mechanisms:

- Enzyme Inhibition: Many thiazolidinone derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

- PPAR Activation: As mentioned, their role as PPAR agonists contributes to their antidiabetic effects by enhancing insulin sensitivity.

Study 1: Antimicrobial Activity

A study conducted by Zvarec et al. evaluated the antimicrobial effects of various thiazolidinone derivatives, including those with furan moieties. The results indicated effective inhibition against gram-positive bacteria with MIC values comparable to established antibiotics .

Study 2: Anticancer Efficacy

In an investigation by Liang et al., a series of thiazolidinone derivatives were tested for their anticancer properties. The compounds showed significant cytotoxicity against leukemia cells, with IC₅₀ values indicating strong potential for further development as anticancer agents .

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Activity

- Studies have indicated that compounds similar to (E)-N-(5-chloro-2-hydroxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide exhibit anti-inflammatory properties. For instance, molecular docking studies suggest its potential as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses .

-

Antimicrobial Properties

- The compound has shown promising antibacterial and antifungal activities. Research indicates that derivatives of thiazolidinones, which share structural similarities with this compound, possess significant antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Anticancer Potential

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Reference |

|---|---|---|

| Anti-inflammatory | 5-lipoxygenase | |

| Antibacterial | E. coli | |

| Antifungal | S. aureus | |

| Anticancer | Various cancer cell lines |

Case Studies

-

Case Study on Anti-inflammatory Effects

- A study involving the synthesis of thiazolidinone derivatives demonstrated that certain modifications led to enhanced anti-inflammatory activity, suggesting that similar modifications on (E)-N-(5-chloro-2-hydroxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide could yield compounds with improved efficacy against inflammatory diseases .

-

Case Study on Antimicrobial Activity

- In a comparative study of various thiazolidinone derivatives, (E)-N-(5-chloro-2-hydroxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Structural and Electronic Differences

- Amide Substituents : The target compound’s 5-chloro-2-hydroxyphenyl group provides hydrogen-bonding capacity via the hydroxyl group, unlike the pyridin-2-yl or thiazol-2-yl groups. This may enhance solubility but reduce membrane permeability compared to its analogs.

- Methylene Group Modifications : The furan-2-ylmethylene group (E-configuration) in the target compound contrasts with the 4-chlorobenzylidene (Z-configuration) in . The E-configuration may improve steric compatibility with biological targets, while the Z-configuration could hinder binding in certain enzymes.

- Halogen Effects: The 5-chloro substitution on the phenyl ring in the target compound vs. the 4-chloro substitution in alters electronic distribution.

Physicochemical Properties

- pKa and Solubility: The pyridin-2-yl analog has a predicted pKa of 12.96 ± 0.70, suggesting moderate basicity, whereas the target compound’s phenolic hydroxyl group (pKa ~10) may increase acidity, favoring aqueous solubility.

- Molecular Weight : The target compound’s higher molecular weight (~408.9 vs. 359.42 in ) could impact pharmacokinetics, such as absorption and distribution.

Preparation Methods

Thiazolidinone Ring Formation

The reaction between 3-aminopropanoic acid and carbon disulfide proceeds via a nucleophilic attack, forming a dithiocarbamate intermediate. Cyclization with chloroacetic acid generates the thiazolidinone ring, with the propanoic acid side chain at N3.

Knoevenagel Condensation

Base-catalyzed deprotonation of the thiazolidinone’s active methylene group enables nucleophilic attack on furfuraldehyde. The resulting β-keto-enol tautomer undergoes dehydration to form the (E)-configured furan-2-ylmethylene adduct.

Amide Bond Formation

Carbodiimide-mediated activation converts the carboxylic acid to a reactive O-acylisourea intermediate, which undergoes nucleophilic substitution by 5-chloro-2-hydroxyaniline to yield the final amide.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazolidinone | Solvent-free | 85 | 95 |

| Knoevenagel | Ethanol/piperidine | 82 | 90 |

| Amide coupling | EDCI/HOBt/DCM | 78 | 98 |

Challenges and Mitigations

- Thiol Oxidation : The 2-thioxo group is prone to oxidation. Reactions are conducted under nitrogen, and antioxidants (e.g., BHT) are added during purification.

- Stereoselectivity : The (E)-isomer is favored due to steric hindrance in the Knoevenagel step, confirmed by NOESY analysis.

- Solubility Issues : DMF is used for amide coupling to enhance solubility of the carboxylic acid intermediate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-N-(5-chloro-2-hydroxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with cyclization of thiourea derivatives followed by condensation with aldehydes (e.g., furan-2-carbaldehyde). Key steps include:

- Thiazolidinone ring formation : Cyclization of thiourea intermediates under acidic or basic conditions .

- Aldehyde coupling : Knoevenagel condensation to introduce the furan-2-ylmethylene group, requiring anhydrous conditions and catalysts like piperidine .

- Optimization : Reaction temperature (70–90°C), solvent polarity (DMF or ethanol), and stoichiometric ratios (1:1.2 aldehyde:thiazolidinone) are critical for yield (>60%) and purity .

- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR and mass spectrometry confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : Identifies protons and carbons in the thioxothiazolidinone ring (δ 3.8–4.2 ppm for CH₂ groups) and furan substituents (δ 6.5–7.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirms carbonyl (1650–1700 cm⁻¹) and thioamide (1250–1300 cm⁻¹) groups .

- Contradiction Management : Overlapping signals in NMR are resolved via 2D techniques (e.g., COSY, HSQC). Discrepancies in mass spectra (e.g., isotopic patterns for Cl) are cross-validated with elemental analysis .

Advanced Research Questions

Q. How can the E-isomer configuration be selectively controlled during synthesis, and what analytical methods validate stereochemical purity?

- Methodological Answer :

- Stereochemical Control : The E-isomer is favored by using bulky bases (e.g., DBU) and polar aprotic solvents (DMF), which stabilize the transition state during Knoevenagel condensation .

- Validation : X-ray crystallography or NOESY NMR confirms the absence of Z-isomer peaks. HPLC with chiral columns quantifies enantiomeric excess (>95%) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s antimicrobial activity?

- Methodological Answer :

- Core Modifications : Systematic substitution of the furan ring (e.g., nitro or methoxy groups) and thioxothiazolidinone sulfur with oxygen/selenium is tested .

- Biological Assays : MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus) and molecular docking studies (e.g., targeting bacterial enoyl-ACP reductase) link structural features to activity .

- Data Interpretation : Reduced activity in analogs lacking the 5-chloro-2-hydroxyphenyl group highlights its role in target binding .

Q. How does computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

- Methodological Answer :

- In Silico Tools : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to kinases or proteases. DFT calculations (B3LYP/6-31G*) optimize the molecule’s electrostatic potential .

- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd values). Discrepancies between predicted and observed IC50 values necessitate re-evaluation of force field parameters .

Q. What methodologies address the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40–60°C, pH 1–13) with HPLC monitoring. The thioxothiazolidinone ring shows instability at pH >10, requiring buffered formulations (pH 6–8) .

- Mechanistic Insights : LC-MS identifies hydrolysis byproducts (e.g., 5-chloro-2-hydroxyaniline), guiding storage recommendations (4°C, inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.